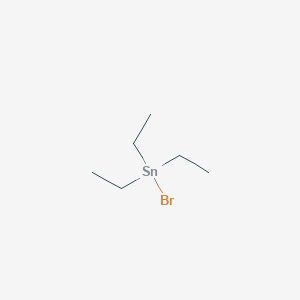

Triethyltin bromide

Description

Properties

IUPAC Name |

bromo(triethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPIFPBKXYBDGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040712 | |

| Record name | Triethyltin bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethyl tin bromide is a clear colorless liquid. (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

435 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

210 °F (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.63 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2767-54-6 | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyltin bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotriethylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, bromotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyltin bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyltin bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIETHYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOP17166KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

7.7 °F (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromotriethylstannane ((C₂H₅)₃SnBr)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotriethylstannane, also known as triethyltin bromide, is an organotin compound with significant applications in organic synthesis and notable biological activity. Its neurotoxic properties and role as an endocrine disruptor have made it a subject of extensive research. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bromotriethylstannane, detailed experimental considerations for its synthesis and analysis, and an in-depth look at its interactions with key biological signaling pathways.

Physical and Chemical Characteristics

Bromotriethylstannane is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is denser than water and is sensitive to moisture.[2][3] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Bromotriethylstannane

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅BrSn | [4] |

| Molecular Weight | 285.80 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5][6][7] |

| Density | 1.63 g/mL at 20-25 °C | [6][8] |

| Melting Point | -13.5 °C (7.7 °F) | [1][3] |

| Boiling Point | 222-224 °C (432-435 °F) at 760 mmHg | [3][6] |

| Flash Point | 99 °C (210 °F) | [3] |

| Refractive Index | n20/D 1.526 | [6][8] |

Table 2: Solubility and Stability of Bromotriethylstannane

| Property | Description | Reference(s) |

| Water Solubility | Slightly soluble (5 to 10 mg/mL at 22 °C) | [2][3] |

| Organic Solvent Solubility | Soluble in ether and benzene | [5] |

| Stability | Moisture-sensitive. Combustible. Incompatible with strong oxidizing agents. | [3][6][9] |

Experimental Protocols

Synthesis of Bromotriethylstannane

A common method for the synthesis of trialkyltin halides is the reaction of a tetraalkyltin compound with a halogen. For Bromotriethylstannane, this involves the reaction of tetraethyltin with bromine.

Reaction: (C₂H₅)₄Sn + Br₂ → (C₂H₅)₃SnBr + C₂H₅Br

General Protocol:

-

In a well-ventilated fume hood, dissolve tetraethyltin in a suitable inert solvent (e.g., chloroform or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The resulting mixture contains Bromotriethylstannane and ethyl bromide. The solvent and the volatile ethyl bromide can be removed by distillation.

-

The crude Bromotriethylstannane can then be purified by fractional distillation under reduced pressure.

Purification of Bromotriethylstannane

Purification of organotin compounds like Bromotriethylstannane is typically achieved by distillation, often under reduced pressure to prevent decomposition at high temperatures.

General Protocol for Fractional Distillation:

-

Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.

-

Place the crude Bromotriethylstannane in the distillation flask with a few boiling chips.

-

Apply a vacuum and gently heat the flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for Bromotriethylstannane at the applied pressure (e.g., 48 °C at 20 mmHg).

-

Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.

Other purification methods for removing organotin impurities include treatment with potassium fluoride or chromatography on silica gel treated with potassium carbonate.[1][10]

Analytical Characterization

GC-MS is a powerful technique for the analysis of organotin compounds. Due to their polarity, derivatization is often required to improve their volatility and chromatographic behavior.

General Protocol for GC-MS Analysis (with derivatization):

-

Sample Preparation and Derivatization:

-

Extract the sample containing Bromotriethylstannane with a suitable organic solvent.

-

Derivatize the organotin compound, for example, by ethylation using sodium tetraethylborate (NaBEt₄) or by Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide or pentylmagnesium bromide).[2] This converts the polar organotin halide to a more volatile tetraalkyltin derivative.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-1 methyl siloxane).[2]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10 °C/min.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[2][7]

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[6][7]

NMR spectroscopy is an essential tool for the structural elucidation of Bromotriethylstannane.

¹H NMR Spectroscopy:

-

The proton NMR spectrum will show signals corresponding to the ethyl groups. The chemical shifts and coupling patterns are influenced by the tin and bromine atoms.

-

Typically, the spectrum will exhibit a triplet and a quartet for the methyl and methylene protons of the ethyl groups, respectively, due to spin-spin coupling. The integration of these signals will be in a 3:2 ratio.

¹³C NMR Spectroscopy:

-

The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.

-

The chemical shifts of these carbons are characteristic and can be used for structural confirmation.[12][13]

General NMR Sample Preparation:

-

Dissolve a small amount of the purified Bromotriethylstannane in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to an NMR tube and acquire the spectra on an NMR spectrometer.[14]

Biological Activity and Signaling Pathways

Bromotriethylstannane exhibits significant biological activity, primarily characterized by its neurotoxicity and its role as an endocrine-disrupting chemical.

Neurotoxicity

Triethyltin compounds are known neurotoxins that can cause cerebral edema.[15][16] The neurotoxic effects are multifaceted and involve interactions with several cellular components and pathways.

Mechanism of Neurotoxicity:

-

Mitochondrial Dysfunction: Triethyltin compounds are potent inhibitors of oxidative phosphorylation in mitochondria, disrupting the cell's energy supply.[3] They can interfere with the mitochondrial ATPase and disturb the mitochondrial membrane potential.

-

Oligodendrocyte Apoptosis: Triethyltin can directly induce programmed cell death (apoptosis) in oligodendrocytes, the myelin-producing cells in the central nervous system. This leads to myelin damage and deficits.[3] This process involves the activation of stress-related proteins like heme oxygenase-1 (HO-1) and extracellular signal-regulated kinases (ERK1/2).

-

Disruption of Protein Phosphorylation: Bromotriethylstannane has been shown to affect the phosphorylation of specific proteins in the brain, including the alpha-subunit of pyruvate dehydrogenase and synapsin. This can lead to the inactivation of key enzymes and disruption of neuronal function.[17]

Endocrine Disruption via PPARγ Activation

Organotin compounds, including triethyltin, are recognized as endocrine-disrupting chemicals. They can mimic the action of natural hormones by interacting with nuclear receptors. One of the key targets is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

PPARγ Signaling Pathway:

-

Ligand Binding: Bromotriethylstannane can act as a ligand for PPARγ.

-

Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in adipogenesis (fat cell differentiation) and lipid metabolism.[18][19][20][21]

The activation of PPARγ by organotins is thought to contribute to obesity.[4]

Interaction with Protein Kinase A (PKA) Signaling

Bromotriethylstannane has been shown to activate cyclic AMP-dependent protein kinases (PKA).[5]

Mechanism of PKA Activation:

-

Interaction with PKA: Bromotriethylstannane interacts with the PKA holoenzyme.

-

Dissociation of Subunits: This interaction causes the release of the catalytic subunits from the regulatory subunits of PKA.

-

Enhanced Phosphorylation: The free catalytic subunits are active and lead to an increased phosphorylation of target proteins.[5]

This activation of PKA can have widespread effects on cellular processes, as PKA is a key regulator of many signaling pathways.

Conclusion

Bromotriethylstannane is a valuable reagent in organic chemistry with complex and significant biological activities. Its physical and chemical properties are well-characterized, facilitating its use in a laboratory setting, provided that appropriate safety precautions are taken due to its high toxicity. The detailed understanding of its interactions with biological systems, particularly its neurotoxic effects and its role as an endocrine disruptor, is crucial for assessing its environmental and health impacts. The signaling pathways outlined in this guide provide a framework for further research into the molecular mechanisms of organotin toxicity and for the development of potential therapeutic interventions for related disorders. Further research is warranted to develop more specific and detailed experimental protocols for its synthesis and to fully elucidate the downstream consequences of its interactions with the described signaling pathways.

References

- 1. sdlookchem.com [sdlookchem.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effects of this compound on red cell and brain cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. analchemres.org [analchemres.org]

- 8. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound on protein phosphorylation in subcellular fractions from rat and rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Triethyltin Bromide's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (TET) bromide is a potent neurotoxicant known to induce significant neurological damage, primarily characterized by intramyelinic edema.[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying TET's neurotoxicity. It delves into its effects on neuronal membrane potential, intracellular calcium homeostasis, mitochondrial function, and the induction of apoptosis, particularly in oligodendrocytes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of TET's mechanism of action for researchers in neuroscience and drug development.

Introduction

Organotin compounds, a class of chemicals containing at least one tin-carbon bond, have seen widespread industrial use, leading to environmental and occupational exposure. Among these, triethyltin (TET) is a well-established neurotoxin that elicits a distinct pathology dominated by brain and spinal cord edema.[1] Unlike its counterpart trimethyltin (TMT), which primarily targets neurons in the central nervous system (CNS), TET's neurotoxicity is largely attributed to its detrimental effects on myelin-producing glial cells.[1] Understanding the precise mechanism of action of TET at the neuronal level is crucial for developing therapeutic strategies against its toxic effects and for utilizing it as a tool in neurodegeneration research. This guide synthesizes the current knowledge on the multifaceted actions of triethyltin bromide on neurons and associated glial cells.

Core Mechanisms of Action

The neurotoxicity of this compound is not mediated by a single molecular target but rather through a cascade of interconnected cellular and molecular events.

Disruption of Neuronal Membrane Potential

Triethyltin directly impacts the electrophysiological properties of neurons. It induces a reversible depolarization of the neuronal membrane, leading to an increased frequency of action potentials.[2] This effect is observed at concentrations as low as 10 µM and is accompanied by a decrease in neuronal membrane resistance.[2] Notably, this depolarization occurs even in the absence of extracellular Na+, K+, and Ca2+, suggesting a mechanism independent of typical voltage-gated ion channels.[2] TET also slows both the depolarizing and repolarizing phases of the action potential.[2]

Dysregulation of Intracellular Calcium Homeostasis

A central tenet of TET's neurotoxicity is its ability to disrupt intracellular calcium (Ca2+) signaling. It is hypothesized that TET elevates intracellular free Ca2+ levels, likely by triggering its release from internal stores and impeding its re-uptake.[2] This sustained increase in cytosolic Ca2+ can, in turn, inhibit the activity of crucial ion pumps like the Na+/K+-ATPase and Ca2+-ATPase, further exacerbating ion gradient collapse and cellular stress.[2]

Mitochondrial Dysfunction

Mitochondria are primary targets of triethyltin. TET is known to induce mitochondrial swelling and disrupt the mitochondrial membrane potential, key indicators of mitochondrial distress.[3][4] Furthermore, it acts as an inhibitor of oxidative phosphorylation, a fundamental process for cellular energy production.[5] This impairment of mitochondrial respiration can lead to a severe energy deficit within the neuron, contributing to its dysfunction and demise.

Induction of Apoptosis in Oligodendrocytes

A hallmark of triethyltin neurotoxicity is the induction of myelin edema and subsequent demyelination.[1][3] This is primarily due to its cytotoxic effect on oligodendrocytes, the myelinating cells of the CNS. TET exposure triggers programmed cell death (apoptosis) in these cells, a process characterized by DNA fragmentation.[3] This apoptotic cascade is associated with the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the induction of the oxidative stress marker heme oxygenase-1 (HO-1), also known as heat shock protein 32 (HSP32).[3]

Alteration of Protein Kinase Activity

This compound has been shown to activate cyclic AMP-dependent protein kinases (PKA).[6][7] This activation is achieved by promoting the dissociation of the catalytic subunits from the regulatory subunits of the PKA holoenzyme.[6][7] Additionally, TET influences the phosphorylation state of specific neuronal proteins, including the alpha-subunit of the pyruvate dehydrogenase complex and synapsin.[8]

Cytoskeletal Perturbations

Evidence suggests that triethyltin can disrupt the neuronal cytoskeleton. It has been observed to cause disorganization of microtubules.[3] This interference with cytoskeletal components can impair neurite outgrowth and overall neuronal structure and function.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various neuronal and glial parameters.

| Parameter | Cell Type/System | Concentration/Dose | Effect | Reference |

| Cell Viability (LC50) | Human Fetal Neurons | 3.5-16.9 µM | Cell Death | [10] |

| Human Fetal Astrocytes | 3.5-16.9 µM | Cell Death | [10] | |

| SK-N-MC Neuroblastoma | 3.5-16.9 µM | Cell Death | [10] | |

| Neuronal Membrane Depolarization | Leech Neurons | 10 µM (10⁻⁵ M) | Reversible membrane depolarization, increased action potential frequency | [2] |

| Leech Neurons | 100 µM (10⁻⁴ M) | Conduction block | [2] | |

| Protein Phosphorylation | Rat Brain Subcellular Fractions | 1-50 µM | Increased phosphorylation of specific proteins (Mr = 42,000 and 52,000) | [11] |

| Human Red Cell Ghosts | 25-500 µM | Enhanced phosphorylation of ghost proteins | [6] | |

| cAMP-Dependent Protein Kinase Activation | Human Red Cell Ghosts & Bovine Brain | 25-500 µM | Activation of cAMP-dependent protein kinases | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neurotoxicity.

Primary Neuronal Cell Culture

Objective: To establish primary neuronal cultures for in vitro neurotoxicity studies.

Protocol:

-

Tissue Dissection: Euthanize neonatal rat pups (P0-P2) via an approved method. Dissect cortices or hippocampi in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Enzymatic Digestion: Transfer the tissue to a tube containing a digestion solution (e.g., papain or trypsin-EDTA) and incubate at 37°C for a specified time (typically 15-30 minutes).

-

Mechanical Dissociation: Stop the digestion by adding a serum-containing medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX), and plate the cells onto poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips.

-

Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

Objective: To quantify changes in intracellular calcium levels in neurons following this compound exposure.

Protocol:

-

Cell Preparation: Culture primary neurons on glass coverslips as described in Protocol 4.1.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS). Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with fresh salt solution to remove extracellular dye.

-

Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Treatment and Recording: Perfuse the cells with a baseline solution to establish a stable resting calcium level. Apply this compound at the desired concentration and continuously record the F340/F380 ratio to monitor changes in intracellular calcium.

-

Calibration: At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.

Western Blotting for Phosphorylated Proteins (e.g., p-ERK1/2)

Objective: To detect and quantify the phosphorylation of specific proteins in response to this compound.

Protocol:

-

Cell Lysis: Treat cultured neurons or oligodendrocytes with this compound for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

TUNEL Assay for Apoptosis Detection in Oligodendrocytes

Objective: To identify and quantify apoptotic oligodendrocytes by detecting DNA fragmentation.

Protocol:

-

Cell Culture and Treatment: Culture primary oligodendrocytes on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) and then permeabilize with 0.1% Triton X-100 in PBS.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions. The TdT enzyme will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.

-

Detection: If a fluorescently labeled dUTP was used, the signal can be directly visualized. If BrdUTP was used, an anti-BrdU antibody conjugated to a fluorescent dye is applied.

-

Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a positive TUNEL signal (e.g., green fluorescence) co-localized with the nuclear stain.

Visualizations

Signaling Pathways

Caption: Signaling cascade initiated by this compound in neurons and oligodendrocytes.

Experimental Workflow: Investigating Neurotoxicity

Caption: A generalized experimental workflow for studying the neurotoxic effects of this compound.

Conclusion

The mechanism of action of this compound in neurons is complex and multifaceted, involving the disruption of fundamental cellular processes. Its ability to depolarize neuronal membranes, dysregulate calcium homeostasis, impair mitochondrial function, and induce apoptosis in oligodendrocytes collectively contributes to its potent neurotoxicity and the characteristic pathology of myelin edema. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of triethyltin's neurotoxic effects and to explore potential therapeutic interventions. A thorough understanding of these mechanisms is essential for mitigating the risks associated with organotin exposure and for advancing our knowledge of neurodegenerative processes.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

- 4. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. clyte.tech [clyte.tech]

- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 9. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 10. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

An In-depth Technical Guide to the Synthesis and Purification of Bromotriethylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for bromotriethylstannane ((C₂H₅)₃SnBr), an important organotin reagent in organic synthesis and various fields of chemical research. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflows for enhanced understanding.

Synthesis of Bromotriethylstannane

Bromotriethylstannane is typically synthesized through two primary routes: the redistribution (Kocheshkov) reaction of tetraethyltin with a tin bromide source, or the direct bromination of tetraethyltin.

Redistribution (Kocheshkov) Reaction

The redistribution reaction, also known as the Kocheshkov comproportionation, is a common and effective method for the synthesis of organotin halides.[1] This reaction involves the exchange of organic and halide substituents between two organotin species. For the synthesis of bromotriethylstannane, tetraethyltin is reacted with a tin(IV) bromide. The stoichiometry of the reactants is crucial to control the degree of substitution and maximize the yield of the desired trialkyltin halide.

The general equation for this reaction is:

3 (C₂H₅)₄Sn + SnBr₄ → 4 (C₂H₅)₃SnBr

Experimental Protocol: Synthesis via Redistribution Reaction

Objective: To synthesize bromotriethylstannane from tetraethyltin and tin(IV) bromide.

Materials:

-

Tetraethyltin ((C₂H₅)₄Sn)

-

Tin(IV) bromide (SnBr₄)

-

Anhydrous toluene (solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, dissolve tetraethyltin (3 moles) in anhydrous toluene.

-

Under a positive pressure of inert gas, carefully add tin(IV) bromide (1 mole) to the stirred solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

After the initial reaction subsides, heat the reaction mixture to reflux.

-

Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of starting materials and the formation of the product.

-

Once the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.

-

The crude bromotriethylstannane is then purified from the reaction mixture (see Section 2).

Direct Bromination

A more direct route to bromotriethylstannane involves the selective cleavage of one tin-carbon bond in tetraethyltin using elemental bromine. This reaction is typically performed at low temperatures to control the reactivity of bromine and prevent over-bromination to diethyltin dibromide.[2]

The general equation for this reaction is:

(C₂H₅)₄Sn + Br₂ → (C₂H₅)₃SnBr + C₂H₅Br

Experimental Protocol: Synthesis via Direct Bromination

Objective: To synthesize bromotriethylstannane by the direct bromination of tetraethyltin.

Materials:

-

Tetraethyltin ((C₂H₅)₄Sn)

-

Bromine (Br₂)

-

Anhydrous dichloromethane (solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet, dissolve tetraethyltin in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine in anhydrous dichloromethane dropwise from the dropping funnel to the stirred tetraethyltin solution. Maintain the temperature below -70 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture will contain bromotriethylstannane and ethyl bromide as a byproduct.

-

The solvent and the volatile ethyl bromide can be removed under reduced pressure.

-

The remaining crude bromotriethylstannane is then purified (see Section 2).

Quantitative Data for Synthesis Methods

| Synthesis Method | Reactants | Typical Yield | Purity before Purification | Reference |

| Redistribution | (C₂H₅)₄Sn, SnBr₄ | High | Good to Excellent | [1] |

| Direct Bromination | (C₂H₅)₄Sn, Br₂ | Good to High | Good | [2] |

Purification of Bromotriethylstannane

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and solvent. The most common and effective method for purifying the liquid bromotriethylstannane is vacuum distillation.

Vacuum Distillation

Given its relatively high boiling point at atmospheric pressure (222-224 °C), vacuum distillation is the preferred method to purify bromotriethylstannane without thermal decomposition.[3] By reducing the pressure, the boiling point is significantly lowered.

Experimental Protocol: Purification by Vacuum Distillation

Objective: To purify crude bromotriethylstannane by vacuum distillation.

Materials:

-

Crude bromotriethylstannane

-

Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, condenser, receiving flasks, and a vacuum pump with a pressure gauge)

-

Heating mantle or oil bath

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Place the crude bromotriethylstannane in the distillation flask. Add a magnetic stir bar for smooth boiling.

-

Connect the apparatus to a vacuum pump, with a cold trap placed between the apparatus and the pump to protect the pump from corrosive vapors.

-

Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

-

Begin heating the distillation flask gently with a heating mantle or oil bath.

-

Collect any low-boiling fractions (forerun) in a separate receiving flask.

-

When the vapor temperature stabilizes at the expected boiling point of bromotriethylstannane at the recorded pressure, switch to a clean receiving flask to collect the pure product. The boiling point at 20 mmHg is approximately 48 °C.

-

Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

Turn off the heating and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Analytical Characterization

The identity and purity of the synthesized bromotriethylstannane should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organometallic compounds. The spectra of bromotriethylstannane are expected to show characteristic signals for the ethyl groups attached to the tin atom.

Expected ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.3 | Quartet | ~8 | -CH₂- |

| ¹H | ~1.4 | Triplet | ~8 | -CH₃ |

| ¹³C | ~15 | Singlet | - | -CH₂- |

| ¹³C | ~10 | Singlet | - | -CH₃ |

| Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. The presence of tin satellites (coupling between protons/carbons and the NMR-active tin isotopes ¹¹⁷Sn and ¹¹⁹Sn) can also be observed and provides further structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of the sample and to confirm its molecular weight and fragmentation pattern. The mass spectrum of bromotriethylstannane will exhibit a characteristic isotopic pattern due to the presence of multiple stable isotopes of both tin and bromine.

Expected Mass Spectrometry Data

The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of bromotriethylstannane (285.80 g/mol ). The isotopic distribution of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and bromine (⁷⁹Br, ⁸¹Br) will result in a complex pattern for the molecular ion and any fragments containing these elements. A prominent feature will be the M and M+2 peaks of roughly equal intensity for fragments containing one bromine atom.[4]

Common fragmentation pathways for alkyltin compounds involve the loss of alkyl radicals. For bromotriethylstannane, key fragments would correspond to the loss of one or more ethyl groups.

Visualized Workflows

Synthesis of Bromotriethylstannane via Redistribution Reaction

References

An In-depth Technical Guide to Triethyltin Bromide (CAS 2767-54-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyltin bromide (TETBr), with the Chemical Abstracts Service (CAS) number 2767-54-6, is an organotin compound of significant interest in toxicological and pharmacological research.[1][2][3] As a member of the trialkyltin family, it is recognized for its potent biological activity, including neurotoxicity and endocrine-disrupting properties.[2][4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, toxicological data, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by its high density and pungent odor.[1][3] It is soluble in organic solvents like ether and benzene but has limited solubility in water.[1] This compound is sensitive to moisture and incompatible with strong oxidizing agents.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2767-54-6 | [1] |

| Molecular Formula | C6H15BrSn | [1] |

| Molecular Weight | 285.80 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.63 g/mL at 25 °C | [6] |

| Boiling Point | 222 - 224 °C | [3] |

| Melting Point | -13.5 °C | [6] |

| Flash Point | 99 °C | [3] |

| Solubility | Soluble in organic solvents (ether, benzene), limited solubility in water. | [1] |

| Synonyms | Bromotriethylstannane, Triethylstannyl bromide | [1] |

Synthesis

The synthesis of this compound typically involves a two-step process. The first step is the formation of tetraethyltin, which is then followed by a redistribution reaction with tin(IV) bromide. A common laboratory-scale synthesis can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Tin(IV) chloride

-

Tin(IV) bromide

-

Inert atmosphere (Nitrogen or Argon)

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Synthesis of Tetraethyltin

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur.

-

After the addition is complete, reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and hydrolyze it by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

-

Purify the resulting crude tetraethyltin by fractional distillation under reduced pressure.

Step 3: Synthesis of this compound

-

In a reaction flask, combine the purified tetraethyltin with tin(IV) bromide in a 3:1 molar ratio.

-

Heat the mixture under an inert atmosphere. The redistribution reaction will occur to form this compound.

-

Monitor the reaction progress by gas chromatography or NMR spectroscopy.

-

Upon completion, purify the this compound by fractional distillation under reduced pressure.

Toxicology and Safety

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] It is fatal if swallowed, inhaled, or in contact with skin.[7]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Toxicity Value | Reference(s) |

| Oral (LD50) | Rat | 4 mg/kg | [8] |

| Inhalation (LC50) | Mouse | 1640 mg/m³ (10 min) |

The primary target organ for this compound toxicity is the central nervous system, where it can induce cerebral edema.[4] Symptoms of exposure may include headache, dizziness, nausea, and convulsions.[7] It is also classified as very toxic to aquatic life with long-lasting effects.[3]

Biological Activity and Experimental Protocols

Neurotoxicity: Induction of Apoptosis in Oligodendrocytes

Triethyltin compounds are known to cause demyelination and neuronal cell death. Studies have shown that this compound is cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to apoptosis.[4]

Experimental Protocol: Oligodendrocyte Apoptosis Assay

-

Cell Culture: Culture primary rat oligodendrocytes or an oligodendrocyte cell line (e.g., MO3.13) in appropriate growth medium.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for different time points (e.g., 24, 48 hours).

-

DNA Fragmentation Assay:

-

Harvest the cells and extract genomic DNA.

-

Analyze the DNA for fragmentation by agarose gel electrophoresis. A characteristic laddering pattern indicates apoptosis.

-

-

Caspase Activity Assay:

-

Lyse the treated cells and measure the activity of caspases (e.g., caspase-3) using a colorimetric or fluorometric substrate.

-

-

TUNEL Assay:

-

Fix the cells and perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation in situ.

-

Visualize the apoptotic cells using fluorescence microscopy.

-

Caption: Apoptotic pathway in oligodendrocytes induced by this compound.

Endocrine Disruption: Activation of RXR-PPARγ and Adipogenesis

This compound is recognized as an endocrine-disrupting chemical that can induce adipogenesis (the formation of fat cells) by activating the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ) heterodimer.[2]

Experimental Protocol: 3T3-L1 Adipogenesis Assay

-

Cell Culture: Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with fetal bovine serum.

-

Induction of Differentiation:

-

Grow cells to confluence.

-

Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX), along with varying concentrations of this compound (e.g., 10-100 nM).

-

-

Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and continue the culture for another 4-6 days, replenishing the medium every 2 days.

-

Oil Red O Staining:

-

Fix the differentiated adipocytes with 10% formalin.

-

Stain the lipid droplets with Oil Red O solution.

-

Visualize and quantify the lipid accumulation using microscopy and spectrophotometry after extracting the dye.

-

-

Gene Expression Analysis:

-

Isolate total RNA from the cells at different stages of differentiation.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4.

-

Caption: RXR-PPARγ signaling pathway in this compound-induced adipogenesis.

Modulation of Protein Kinase Activity

This compound has been shown to affect the activity of several protein kinases, including cAMP-dependent protein kinase (PKA) and pyruvate dehydrogenase (PDH).[1][5]

Experimental Protocol: In Vitro Protein Kinase Activity Assay

-

Enzyme and Substrate Preparation:

-

Purify or obtain commercially available PKA or PDH.

-

Prepare a suitable substrate (e.g., kemptide for PKA, pyruvate for PDH).

-

-

Kinase Reaction:

-

Set up a reaction mixture containing the kinase, its substrate, ATP (for PKA), and cofactors (e.g., NAD+ and coenzyme A for PDH) in an appropriate buffer.

-

Add varying concentrations of this compound (e.g., 1-500 µM).

-

-

Measurement of Activity:

-

For PKA: Use a radiometric assay with [γ-³²P]ATP and measure the incorporation of ³²P into the substrate, or use a non-radioactive method such as a fluorescence-based assay.

-

For PDH: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm.

-

-

Data Analysis: Calculate the enzyme activity and determine the effect of this compound (inhibition or activation).

Caption: Modulation of protein kinase activity by this compound.

Quantitative Data Summary

Table 3: Summary of In Vitro Experimental Data

| Biological Effect | Cell/System | Concentration Range | Duration of Exposure | Key Findings | Reference(s) |

| Oligodendrocyte Apoptosis | Primary rat oligodendrocytes | 1 - 50 µM | 24 - 48 hours | Induction of DNA fragmentation and caspase activation. | [4] |

| Adipogenesis | 3T3-L1 preadipocytes | 10 - 100 nM | 8 - 10 days | Increased lipid accumulation and adipogenic gene expression. | [2] |

| PKA Activation | Red cell ghosts, bovine brain | 25 - 500 µM | Not specified | Enhanced phosphorylation of histone substrates. | [5] |

| PDH Phosphorylation | Rat brain subcellular fractions | 1 - 50 µM | Not specified | Increased phosphorylation of the α-subunit of PDH. | [1] |

| Intracellular Ca²⁺ Increase | PC12 cells | 10 µM | Minutes | Slow increase in resting cytosolic free Ca²⁺. |

Conclusion

This compound (CAS 2767-54-6) is a potent organotin compound with well-documented neurotoxic and endocrine-disrupting effects. Its ability to induce apoptosis in oligodendrocytes, activate the RXR-PPARγ pathway leading to adipogenesis, and modulate the activity of key protein kinases makes it a valuable tool for researchers studying these cellular processes. This technical guide provides a foundational understanding of its properties, synthesis, and biological activities, along with detailed experimental protocols to facilitate further research. Due to its high toxicity, all handling and experimental procedures involving this compound must be conducted with stringent safety precautions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 2767-54-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Tetraethyltin - Wikipedia [en.wikipedia.org]

- 5. Tetraethyltin | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. schnyderchemsafety.com [schnyderchemsafety.com]

- 8. トリエチルスズブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Neurotoxic Effects of Triethyltin Compounds on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (TET) is a potent neurotoxicant known to induce significant damage to the central nervous system (CNS). The primary pathological hallmark of TET intoxication is intramyelinic edema, leading to a characteristic vacuolation of the myelin sheath. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying TET neurotoxicity, with a focus on its effects on key CNS cell types including oligodendrocytes, astrocytes, and neurons. We will delve into the disruption of critical signaling pathways, particularly those involving intracellular calcium homeostasis and mitogen-activated protein kinases (MAPKs). This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling cascades to facilitate a deeper understanding of TET's neurotoxic profile.

Introduction

Organotin compounds, a class of chemicals characterized by at least one tin-carbon bond, are utilized in a variety of industrial and agricultural applications. Triethyltin (TET), a member of this family, is recognized for its profound neurotoxicity.[1][2] Exposure to TET can lead to severe neurological deficits, including muscle weakness, tremors, and cognitive impairment.[3] The principal neuropathological feature of TET exposure is cerebral and spinal cord edema, resulting from the formation of vacuoles within the myelin sheath of nerve fibers.[1][4][5] This guide will explore the multifaceted neurotoxic effects of TET, providing researchers and drug development professionals with a detailed understanding of its mechanisms of action.

Pathophysiology of Triethyltin Neurotoxicity

The most prominent effect of TET on the CNS is the development of severe edema, primarily affecting the white matter.[1][6] This is a consequence of intramyelinic vacuolation, where fluid accumulates between the layers of the myelin sheath.[5] While the behavioral deficits induced by TET are often reversible upon cessation of exposure, the underlying cellular and molecular damage can be significant.[7]

Effects on Central Nervous System Cell Types

Oligodendrocytes

Oligodendrocytes, the myelin-producing cells of the CNS, are a primary target of TET. In vitro studies have demonstrated that TET is directly cytotoxic to cultured oligodendrocytes, inducing programmed cell death (apoptosis).[7] This apoptotic process is characterized by DNA fragmentation, nuclear condensation, and the activation of stress-response pathways.[7]

Astrocytes

Astrocytes, the most abundant glial cells in the CNS, also exhibit sensitivity to TET. In vitro studies have shown that TET can induce cytotoxicity in primary astrocyte cultures.[4]

Neurons

While myelin is the primary site of TET-induced pathology, neurons are also affected. TET can induce cell death in primary human and rat neuron cultures.[4] Furthermore, it has been shown to interfere with neurotransmitter release, suggesting a direct impact on neuronal function.[8]

Quantitative Data on Triethyltin Neurotoxicity

The following tables summarize key quantitative data from various studies on the neurotoxic effects of TET.

Table 1: In Vitro Cytotoxicity of Triethyltin (TET)

| Cell Type | Species | Endpoint | Concentration/Dose | Reference |

| Neurons | Human, Rat | LC50 | 3.5-16.9 µM | [4] |

| Astrocytes | Human | Delayed Cytotoxicity | Not specified | [4] |

| Oligodendrocytes | Rat | Cytotoxicity, Apoptosis | Not specified | [7] |

| PC12 Cells | Rat | Increased [Ca2+]i | 10 µM | [1] |

| PC3 Cells | Human | EC50 for [Ca2+]i increase | 30 µM | [9] |

Table 2: In Vivo Neurotoxic Effects of Triethyltin (TET) in Animal Models

| Species | Dosing Regimen | Observed Effects | Reference |

| Rat | 1.5 and 3.0 mg/kg (acute) | Dose-related decrease in motor activity | [8] |

| Rat | 5 or 10 ppm in drinking water (3 weeks) | Decrements in maze activity, open field behavior, acoustic startle response | [8] |

| Rat (neonatal) | 3 or 6 mg/kg i.p. on postnatal day 5 | Permanent decrements in brain weight, alterations in neurotypic and gliotypic proteins | [6] |

| Mouse | Not specified | Lowered spontaneous locomotor activity, increased sciatic nerve excitation threshold | [10] |

| Rat | 30 mg/liter in drinking water (chronic) | Time-dependent reduction of resting membrane potentials in soleus muscle fibers | [11] |

Key Signaling Pathways in Triethyltin Neurotoxicity

Disruption of Intracellular Calcium Homeostasis

A critical aspect of TET neurotoxicity is the disruption of intracellular calcium ([Ca2+]i) signaling. TET has been shown to elicit a slow increase in the resting cytosolic free Ca2+ concentration, primarily due to the release of Ca2+ from intracellular stores.[1][8] This elevation in [Ca2+]i can trigger a cascade of downstream events, including the activation of various enzymes and signaling pathways that can ultimately lead to cell death.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

TET and other organotin compounds have been shown to activate several MAPK signaling pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[7][12] The activation of these pathways is often associated with cellular stress and can lead to either cell survival or apoptosis, depending on the context and duration of the stimulus. In oligodendrocytes, TET exposure leads to the activation of ERK1/2, which is implicated in the regulation of cell death and survival.[7]

Experimental Protocols

In Vitro Model: Cultured Oligodendrocytes

Objective: To investigate the direct cytotoxic and apoptotic effects of TET on oligodendrocytes.

Methodology:

-

Oligodendrocyte Progenitor Cell (OPC) Isolation: Isolate OPCs from the brains of neonatal Sprague-Dawley rats (P1-P2) using a differential immunopanning method.

-

Cell Culture: Plate OPCs on poly-D-lysine-coated culture dishes in a serum-free defined medium supplemented with growth factors (e.g., PDGF-AA and FGF-2) to promote proliferation.

-

Differentiation: Induce differentiation into mature oligodendrocytes by withdrawing the growth factors and adding triiodothyronine (T3).

-

TET Exposure: Treat mature oligodendrocyte cultures with varying concentrations of triethyltin bromide for specified durations (e.g., 24, 48 hours).

-

Assessment of Cytotoxicity:

-

MTT Assay: Measure cell viability by assessing the metabolic activity of the cells.

-

LDH Assay: Quantify lactate dehydrogenase release into the culture medium as an indicator of cell membrane damage.

-

-

Detection of Apoptosis:

-

TUNEL Staining: Detect DNA fragmentation in apoptotic cells using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

-

Caspase-3/7 Activity Assay: Measure the activity of executioner caspases, which are key mediators of apoptosis.

-

Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

-

References

- 1. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oligodendrocyte Apoptosis Mediated by Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the inhibitory actions of triethyltin on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triethyltin interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tributyltin chloride induced testicular toxicity by JNK and p38 activation, redox imbalance and cell death in sertoli-germ cell co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Triethyltin Bromide's Role in Inhibiting Mitochondrial Oxidative Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (TET) compounds, including triethyltin bromide, are potent neurotoxins that exert their primary toxic effects by disrupting mitochondrial function.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits mitochondrial oxidative phosphorylation, with a focus on its interaction with ATP synthase. This document synthesizes key findings on its mechanism of action, presents available quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying these effects, and visualizes the involved molecular pathways and experimental workflows.

Introduction

Organotin compounds are a class of organometallic chemicals with a wide range of industrial applications, but also significant toxicity.[1] Triethyltin (TET) is among the most toxic of these compounds, primarily targeting the central nervous system.[1][2] The molecular basis of TET's neurotoxicity is its profound impact on cellular energy metabolism, specifically its interference with mitochondrial oxidative phosphorylation.[3] This guide will delve into the specific molecular interactions and downstream cellular consequences of this compound's activity as a mitochondrial inhibitor.

Mechanism of Action: Inhibition of F1Fo-ATP Synthase

This compound's primary molecular target within the mitochondria is the F1Fo-ATP synthase (Complex V), the enzyme responsible for the synthesis of ATP.[4][5] The inhibition by triethyltin is complex and multifaceted, exhibiting characteristics of an "oligomycin-like" effect, yet with distinct properties.[6]

Key aspects of the mechanism include:

-

Interaction with the Fo Subunit: Triethyltin binds to the Fo subunit of ATP synthase, which forms the proton channel through the inner mitochondrial membrane.[7][8] This binding is thought to impede the flow of protons, thereby uncoupling the proton motive force from ATP synthesis.

-

Distinct Binding Site: While its effects are similar to the well-known ATP synthase inhibitor oligomycin, triethyltin binds to a different site on the enzyme complex.[4][5] This is evidenced by the fact that oligomycin and venturicidin do not compete with triethyltin for its high-affinity binding site.[4][5]

-

Influence of Anions and pH: The inhibitory action of triethyltin is significantly influenced by the ionic composition and pH of the mitochondrial matrix.[6] Inhibition of respiration stimulated by uncoupling agents is more pronounced in the presence of chloride ions (Cl-) and at acidic pH values.[6] This is attributed to a Cl-/OH- exchange mediated by triethyltin, which can lead to an acidification of the mitochondrial matrix.[6]

-

Differential Effects on ATP Synthesis and Hydrolysis: Under certain conditions, low concentrations of triorganotin compounds can completely inhibit the oligomycin-sensitive ATPase activity (ATP hydrolysis) without significantly affecting the rate of ATP synthesis.[9] This suggests that the processes of ATP synthesis and hydrolysis may not be simple reversals of each other and that triethyltin can differentially modulate these functions.[9]

Below is a diagram illustrating the proposed mechanism of this compound's inhibitory action on mitochondrial F1Fo-ATP synthase.

Caption: Inhibition of F1Fo-ATP synthase by this compound.

Quantitative Data on Inhibitory Effects

| Compound | Target | Parameter | Value | Organism/System | Reference |

| Triethyltin | High-affinity binding site in ATP synthase | K D | 0.6 µM | Yeast mitochondria | [4][5] |

| Triethyllead | F0-F1-ATPase (ATP hydrolysis) | IC50 | 17 µM | Rat liver mitochondria | [10] |

| Triethyllead | F0-F1-ATPase (ATP synthesis) | IC50 | 16 µM | Rat liver mitochondria | [10] |

| Tributyltin | Na+-translocating ATP synthase | K i | 200 nM | Ilyobacter tartaricus | [7] |

| Tributyltin | V1-ATPase | K i | 11.6 µM | Thermus thermophilus | [11] |

Downstream Cellular Consequences and Signaling Pathways

The inhibition of mitochondrial oxidative phosphorylation by this compound triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity, particularly in neural cells.[12][13]

-

Mitochondrial Swelling and Fragmentation: Exposure to triethyltin can induce mitochondrial swelling and fragmentation, indicative of mitochondrial distress.[12][14]

-

Disturbance of Mitochondrial Membrane Potential: Triethyltin treatment leads to a disruption of the mitochondrial membrane potential.[12]

-

Induction of Apoptosis: Triethyltin can induce programmed cell death (apoptosis), as evidenced by DNA fragmentation and nuclear condensation.[12] This may be linked to the release of pro-apoptotic factors from damaged mitochondria.

-

Oxidative Stress and Stress Responses: The disruption of the electron transport chain can lead to increased production of reactive oxygen species (ROS), triggering cellular stress responses. This is supported by the observed upregulation of heme oxygenase-1 (HSP32), an indicator of oxidative stress, and the activation of stress-related kinases such as ERK1/2 in response to triethyltin exposure.[12]

Potential Involvement of Mitochondrial Quality Control Pathways

While direct evidence linking this compound to the activation of specific mitochondrial quality control pathways is still emerging, its known effects on mitochondrial integrity strongly suggest their involvement.

-

PINK1/Parkin-Mediated Mitophagy: Mitochondrial depolarization is a key signal for the initiation of mitophagy, a cellular process for the selective degradation of damaged mitochondria, which is mediated by the PINK1 and Parkin proteins.[15][16][17] The disturbance of the mitochondrial membrane potential by triethyltin is a plausible trigger for this pathway.

-

cGAS-STING Pathway: Damage to mitochondria can lead to the release of mitochondrial DNA (mtDNA) into the cytosol.[18][19] This cytosolic mtDNA can be sensed by the cGAS-STING pathway, a component of the innate immune system, leading to the production of type I interferons and other inflammatory cytokines.[20][21][22]

The following diagram illustrates the potential signaling pathways activated by this compound-induced mitochondrial dysfunction.

Caption: Potential signaling cascades initiated by triethyltin.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.[23]

Reagents:

-

Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2.

-

Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, pH 7.2.

-

Bovine Serum Albumin (BSA), fatty acid-free.

Procedure:

-

Euthanize a rat according to approved animal care protocols.

-

Rapidly excise the liver and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Homogenize the liver tissue in Isolation Buffer I containing 0.5% (w/v) BSA using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Oxygen Consumption

This can be performed using a Clark-type oxygen electrode or a high-throughput platform like the Seahorse XF Analyzer.[24][25]

Reagents:

-